(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one
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Overview
Description
(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzyl and p-tolylimino groups in the molecule may contribute to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Mode of Action
Thiazolidine derivatives generally work by interacting with biological targets in the body, leading to various therapeutic effects .
Biochemical Pathways
Thiazolidine derivatives have been found to inhibit α-amylase, which is the initiator of the hydrolysis of polysaccharides .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives generally have a wide range of biological responses due to their diverse therapeutic and pharmaceutical activity .
Action Environment
It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is believed to require acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a thiazolidinone derivative and a benzyl halide in the presence of a base. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: The reaction is usually carried out at room temperature or under reflux conditions.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The benzyl and p-tolylimino groups may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines.
- Substitution reactions may result in various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: Potential use in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: The parent compound of the thiazolidinone family.
5-benzyl-2-imino-thiazolidin-4-one: A similar compound lacking the p-tolyl group.
2-(p-tolylimino)thiazolidin-4-one: A compound similar to (E)-5-benzyl-2-(p-tolylimino)thiazolidin-4-one but without the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and p-tolylimino groups, which may confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5-benzyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)18-17-19-16(20)15(21-17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPKDPVBHACDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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